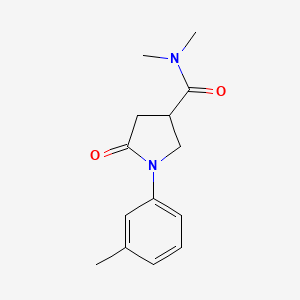

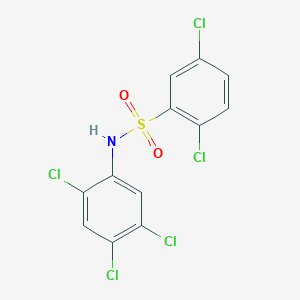

![molecular formula C19H18BrN3O4 B4582780 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

1,2,4-oxadiazoles and their derivatives, including those with substituents like tert-butylphenoxy groups and nitrophenyl groups, are synthesized through various methods, often involving the reaction of hydrazides with carboxylic acids in the presence of phosphorus oxychloride or through cyclization reactions of hydrazones. The synthesis processes are tailored to introduce specific functional groups, aiming for compounds with desired physical and chemical properties (Shakir, Ariffin, & Abdulla, 2014).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized using techniques such as X-ray crystallography, which provides detailed information on the geometrical configuration of the molecules. These analyses help in understanding the relationship between structure and properties, including the stability and reactivity of the compounds (Tamer et al., 2016).

Chemical Reactions and Properties

1,2,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution, which can be used to introduce different substituents into the molecule, affecting their chemical properties and potential applications. These reactions are crucial for the synthesis of specific derivatives and for modifying the properties of the compounds for targeted applications (Znoiko et al., 2007).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature and position of substituents on the oxadiazole ring. Differential scanning calorimetry and polarizing optical microscopy are commonly used to evaluate these properties, particularly in the context of their mesogenic (liquid crystalline) behavior (Fouad, Davis, & Twieg, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards oxidizing agents, nucleophilic agents, and the ability to form stable radicals or participate in electron transfer reactions, are key aspects of 1,2,4-oxadiazole derivatives. These properties are critical for their applications in fields such as materials science, where they may be used as components of organic semiconductors or in other advanced materials (Ukhin et al., 1994).

Applications De Recherche Scientifique

Corrosion Inhibition

A study on synthesized oxadiazole derivatives highlights their application as benign agents for controlling mild steel dissolution. The derivatives demonstrated significant corrosion inhibition efficiency in a hydrochloric acid solution, showcasing their potential in industrial applications where metal preservation is crucial. Through various analytical techniques, such as weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, one derivative achieved up to 96.29% inhibition efficiency. This finding, supported by surface analysis and computational simulations, underscores the derivatives' effectiveness and the underlying mechanism of action, making them valuable for materials science and engineering research (Kalia et al., 2020).

Antioxidant Activity

Another study focuses on the synthesis of 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, examining their antioxidant properties. The research involved creating a series of compounds and testing their antioxidant capabilities using assays like DPPH and ferric reducing antioxidant power (FRAP). Some compounds demonstrated significant free-radical scavenging ability, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new antioxidants for pharmaceutical and material sciences (Shakir et al., 2014).

Anti-inflammatory and Anti-cancer Properties

Research on 1,3,4-oxadiazole derivatives has also explored their potential in medical applications, including as anti-inflammatory agents and cancer therapy. One study discovered derivatives acting as dual inhibitors for lipoxygenase and cyclooxygenase, indicating their utility in creating orally-active, nonulcerogenic anti-inflammatory medications. These findings open avenues for developing new therapeutic agents with reduced side effects (Mullican et al., 1993). Additionally, the design, synthesis, and pharmacological evaluation of certain oxadiazole derivatives have shown promise as inhibitors for Collapsin response mediator protein 1 (CRMP 1), potentially offering new treatments for small lung cancer (Panchal, Rajput, & Patel, 2020).

Propriétés

IUPAC Name |

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4/c1-19(2,3)13-6-9-16(15(20)10-13)26-11-17-21-18(22-27-17)12-4-7-14(8-5-12)23(24)25/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZVVZDMYYSVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

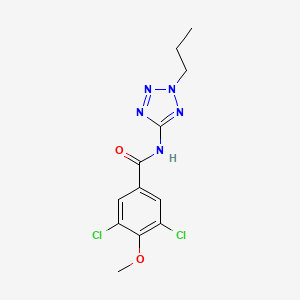

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)

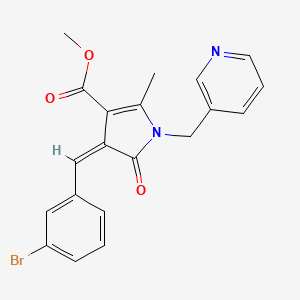

![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

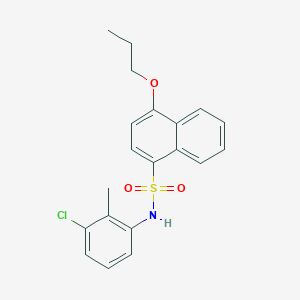

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)